4-chloro-N'-[1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide
Descripción
The compound 4-chloro-N'-[1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide is a pyrazolo[3,4-d]pyrimidine derivative characterized by a benzohydrazide substituent at position 4 of the pyrimidine ring and a 3-chloro-4-methylphenyl group at position 1 of the pyrazole moiety.
Propiedades
IUPAC Name |
4-chloro-N'-[1-(3-chloro-4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl2N6O/c1-11-2-7-14(8-16(11)21)27-18-15(9-24-27)17(22-10-23-18)25-26-19(28)12-3-5-13(20)6-4-12/h2-10H,1H3,(H,26,28)(H,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJVLQHLGUHEFRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=NC=NC(=C3C=N2)NNC(=O)C4=CC=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl2N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mecanismo De Acción
Target of Action
Similar compounds featuring the privileged pyrazolo[3,4-d]pyrimidine scaffold have been reported to inhibit cdk2, a key regulator of cell cycle progression.
Mode of Action
For instance, if CDK2 is indeed the target, the compound would inhibit CDK2’s kinase activity, disrupting cell cycle progression.
Biochemical Pathways
The biochemical pathways affected by this compound would depend on its specific target. If the target is CDK2, the compound would affect pathways related to cell cycle progression. Inhibition of CDK2 can lead to cell cycle arrest, preventing cells from dividing and potentially leading to cell death.
Pharmacokinetics
Similar compounds have been synthesized and tested for their in-vitro anticancer activity against various cancer cell lines
Result of Action
The result of the compound’s action would depend on its specific target and mode of action. If the target is CDK2, the compound could potentially inhibit cell division and induce cell death, making it a potential candidate for cancer treatment.
Análisis Bioquímico
Biochemical Properties
The compound interacts with CDK2, a cyclin-dependent kinase, and inhibits its activity. The nature of this interaction is likely through binding to the active site of the enzyme, preventing it from phosphorylating its substrates.
Cellular Effects
4-chloro-N’-[1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide has shown significant inhibitory effects on the growth of various cell lines, including MCF-7 and HCT-116. It influences cell function by altering cell cycle progression and inducing apoptosis within cells.
Molecular Mechanism
The compound exerts its effects at the molecular level by inhibiting CDK2, a key regulator of cell cycle progression. This inhibition likely results from the compound binding to the active site of CDK2, preventing it from phosphorylating its substrates and thus halting cell cycle progression.
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
The following table and analysis compare the target compound with key analogs, focusing on substituent variations, physicochemical properties, and reported biological activities.
Table 1: Comparison of Structural and Functional Features
Key Observations:
Substituent Effects on Bioactivity :
- The 4-chlorobenzohydrazide group in the target compound may enhance binding to kinase ATP pockets due to halogen interactions, similar to urea-linked analogs in , which showed potent RAF inhibition .
- Replacing the chloro group with a methoxy group () improves solubility but may reduce target affinity due to decreased electron-withdrawing effects .
Role of the Pyrazole Moiety :
- The 3-chloro-4-methylphenyl group at position 1 (common in ) likely contributes to steric bulk and hydrophobic interactions, critical for selectivity in kinase inhibition .
- Piperazine or piperidine substitutions () introduce basic nitrogen atoms, enhancing CNS penetration or solubility .
Biological Activity Trends: Chloromethyl derivatives () are intermediates for antimicrobial agents, while urea-linked analogs () exhibit nanomolar inhibition of RAF kinases . Acetylhydrazide () simplifies the structure for high-throughput screening, though activity may be reduced compared to benzohydrazides .
Synthetic Accessibility: The target compound’s synthesis likely follows routes similar to (chlorination of pyrimidinones) or (cross-coupling of hydrazides) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
